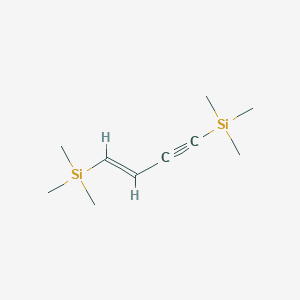
Silane, (1E)-1-buten-3-yne-1,4-diylbis[trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, (1E)-1-buten-3-yne-1,4-diylbis[trimethyl- is an organosilicon compound characterized by the presence of silicon atoms bonded to organic groups. This compound is part of the broader class of silanes, which are widely used in various industrial and research applications due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1E)-1-buten-3-yne-1,4-diylbis[trimethyl- typically involves the reaction of trimethylsilyl chloride with buten-3-yne-1,4-diyl compounds under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired silane compound .
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical reactors where the reactants are combined under specific temperature and pressure conditions to optimize yield and purity. The process may also involve purification steps, such as distillation or chromatography, to remove any impurities and obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Silane, (1E)-1-buten-3-yne-1,4-diylbis[trimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen to the silicon atoms, forming siloxanes.
Reduction: Reduction reactions often involve the addition of hydrogen to the compound, resulting in the formation of silanes with lower oxidation states.
Substitution: In substitution reactions, one or more of the organic groups attached to the silicon atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxygen or ozone for oxidation, and various organic halides for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed
Scientific Research Applications
Silane, (1E)-1-buten-3-yne-1,4-diylbis[trimethyl- has numerous applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Employed in the modification of biomolecules and surfaces to enhance their properties and interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Mechanism of Action
The mechanism by which Silane, (1E)-1-buten-3-yne-1,4-diylbis[trimethyl- exerts its effects involves the interaction of the silicon atoms with other molecules or surfaces. The silicon atoms can form strong covalent bonds with oxygen, nitrogen, and carbon atoms, leading to the formation of stable compounds and materials. These interactions are facilitated by the unique electronic properties of silicon, which allow it to participate in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Silane, (1E)-1-buten-3-yne-1,4-diylbis[trimethyl- include:
Trimethylsilyl chloride: An organosilicon compound used in organic synthesis and as a precursor for other silanes.
Triethylsilane: Another organosilicon compound used as a reducing agent in chemical reactions.
Uniqueness
What sets Silane, (1E)-1-buten-3-yne-1,4-diylbis[trimethyl- apart from these similar compounds is its unique structure, which includes both buten-3-yne and trimethylsilyl groups. This structure imparts distinct chemical properties, making it particularly useful in specific applications where other silanes may not be as effective .
Properties
Molecular Formula |
C10H20Si2 |
|---|---|
Molecular Weight |
196.44 g/mol |
IUPAC Name |
trimethyl-[(E)-4-trimethylsilylbut-1-en-3-ynyl]silane |
InChI |
InChI=1S/C10H20Si2/c1-11(2,3)9-7-8-10-12(4,5)6/h7,9H,1-6H3/b9-7+ |
InChI Key |
LEBUQQGWWZFMIB-VQHVLOKHSA-N |
Isomeric SMILES |
C[Si](C)(C)/C=C/C#C[Si](C)(C)C |
Canonical SMILES |
C[Si](C)(C)C=CC#C[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















